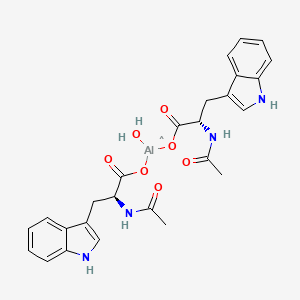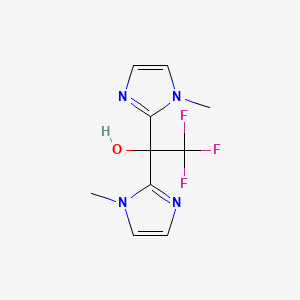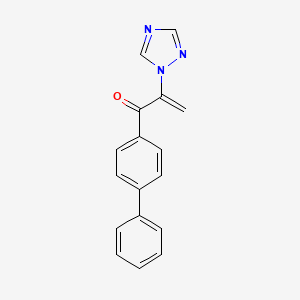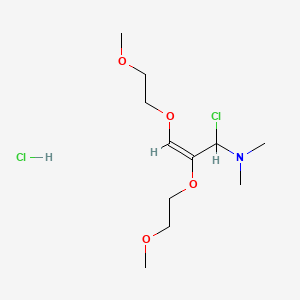
Bis(thiazol-5-ylmethyl) Carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(thiazol-5-ylmethyl) Carbonate is a chemical compound that features two thiazole rings connected by a carbonate group. Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Compounds containing thiazole rings are known for their diverse biological activities and are found in various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(thiazol-5-ylmethyl) Carbonate typically involves the reaction of thiazol-5-ylmethanol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction mixture is maintained at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the use of phosgene, a highly toxic reagent .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(thiazol-5-ylmethyl) Carbonate undergoes various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole rings to thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Applications De Recherche Scientifique
Bis(thiazol-5-ylmethyl) Carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes or receptors.
Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and other industrial chemicals
Mécanisme D'action
The mechanism of action of Bis(thiazol-5-ylmethyl) Carbonate involves its interaction with specific molecular targets. The thiazole rings can interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The carbonate group may also play a role in stabilizing the compound and facilitating its interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A simpler compound with a single thiazole ring.
Bis(thiazol-2-ylmethyl) Carbonate: Similar structure but with thiazole rings at the 2-position.
Thiazolidine: A reduced form of thiazole with a saturated ring
Uniqueness
Bis(thiazol-5-ylmethyl) Carbonate is unique due to its specific substitution pattern and the presence of the carbonate group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1370406-84-0 |
|---|---|
Formule moléculaire |
C9H8N2O3S2 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
bis(1,3-thiazol-5-ylmethyl) carbonate |
InChI |
InChI=1S/C9H8N2O3S2/c12-9(13-3-7-1-10-5-15-7)14-4-8-2-11-6-16-8/h1-2,5-6H,3-4H2 |
Clé InChI |
ICFSKYCTIJFSSL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=N1)COC(=O)OCC2=CN=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686375.png)
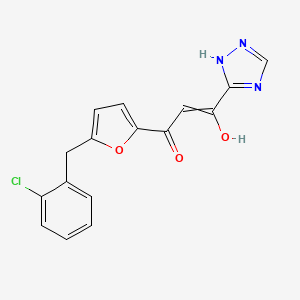

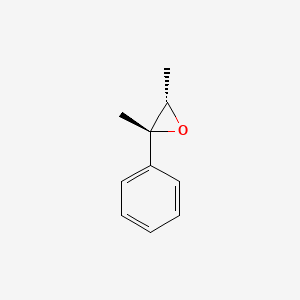
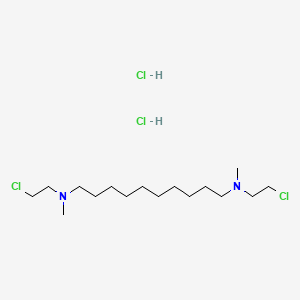



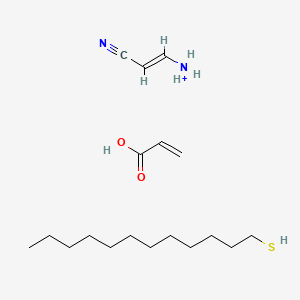
![2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide](/img/structure/B12686429.png)
